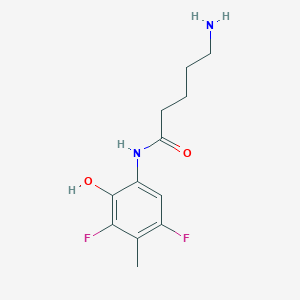![molecular formula C8H2O6 B14376220 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone CAS No. 90267-84-8](/img/structure/B14376220.png)
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxybicyclo[420]octa-1,5-diene-3,4,7,8-tetrone is a complex organic compound with a unique bicyclic structure This compound is characterized by its two hydroxyl groups and four ketone groups, making it a highly reactive molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone typically involves multi-step organic reactions. One common method includes the use of a tandem Rhodium (I) catalyst to facilitate the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This process involves a head-to-tail homocoupling of the terminal alkyne followed by a zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and optimized reaction conditions in a controlled environment would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional ketone groups.
Reduction: The ketone groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield additional diketone compounds, while reduction reactions can produce polyhydroxy derivatives.
Aplicaciones Científicas De Investigación
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology: The compound’s reactivity makes it a useful probe in studying enzyme mechanisms and metabolic pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone exerts its effects involves its ability to participate in various chemical reactions due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, it may interact with enzymes and other proteins, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylhexa-1,5-diene-3,4-diol: A similar compound with a different substitution pattern, leading to different reactivity and applications.
Bicyclo[4.2.0]octa-1,5,7-trienes: Compounds with similar bicyclic structures but different functional groups, affecting their chemical behavior.
Uniqueness
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone is unique due to its combination of hydroxyl and ketone groups within a bicyclic framework. This unique structure imparts distinct reactivity and makes it a valuable compound in various fields of research.
Propiedades
Número CAS |
90267-84-8 |
|---|---|
Fórmula molecular |
C8H2O6 |
Peso molecular |
194.10 g/mol |
Nombre IUPAC |
7,8-dihydroxybicyclo[4.2.0]octa-1(6),7-diene-2,3,4,5-tetrone |
InChI |
InChI=1S/C8H2O6/c9-3-1-2(4(3)10)6(12)8(14)7(13)5(1)11/h9-10H |
Clave InChI |
AVTQWVCMZWXWAC-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C1O)O)C(=O)C(=O)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)

![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)


![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
phenylsilane](/img/structure/B14376198.png)
![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)



![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)
